2-Amino-N-(4-nitrophenyl)propanamide

Description

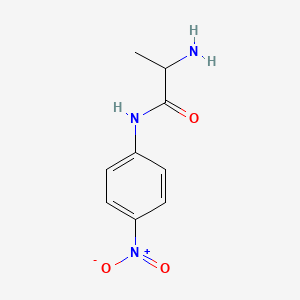

2-Amino-N-(4-nitrophenyl)propanamide (CAS: 77286-89-6 for the R-isomer; 201731-77-3 for the hydrochloride salt) is a chiral alaninamide derivative with the molecular formula C₉H₁₀N₃O₃ . It features an amino group at the C2 position of the propanamide backbone and a 4-nitrophenyl substituent on the amide nitrogen. This compound is widely utilized as a protease substrate due to its chromogenic 4-nitroaniline moiety, which releases a yellow-colored product upon enzymatic cleavage . Its stereospecificity (S-configuration in L-alanine-4-nitroanilide) is critical for interactions with enzyme active sites .

Properties

IUPAC Name |

2-amino-N-(4-nitrophenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c1-6(10)9(13)11-7-2-4-8(5-3-7)12(14)15/h2-6H,10H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXFUDSMGEYRNNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications

2-Amino-N-(4-sulfamoylphenyl)propanamide

- Molecular Formula : C₉H₁₁N₃O₃S

- Key Features : Replaces the nitro group with a sulfamoyl (-SO₂NH₂) moiety.

- Applications : Acts as a carbonic anhydrase inhibitor, leveraging the sulfonamide group’s affinity for zinc ions in enzyme active sites .

3-Bromo-N-(4-nitrophenyl)propanamide

- Molecular Formula : C₉H₉BrN₂O₃

- Key Features : A bromine atom at the C3 position of the propanamide chain.

2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide

Substituent Variations on the Aromatic Ring

N-(4-Methoxymethyl-4-piperidinyl)-N-phenylpropanamide

- Molecular Formula : C₁₆H₂₄N₂O₂

- Key Features : Incorporates a piperidinyl ring with methoxymethyl and phenyl groups.

- Applications : Used as a pharmaceutical intermediate, likely targeting central nervous system (CNS) receptors due to its structural similarity to piperidine-based drugs .

(S)-2-Amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]propanamide

Dimeric and Polymeric Derivatives

3,3'-Dithiobis[2-amino-N-(4-nitrophenyl)propanamide]

- Molecular Formula : C₁₈H₂₀N₆O₆S₂

- Key Features : Disulfide bond linking two propanamide units.

- Applications: Potential use in redox-responsive drug delivery systems due to the labile disulfide bridge .

Trifluoromethyl and Benzyloxy Derivatives

Compounds such as 2-amino-N-(4-((trifluoromethyl)benzyl)oxy)benzyl)propanamide (C₁₈H₁₉F₃N₂O₂) exhibit:

Data Tables

Table 1: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.